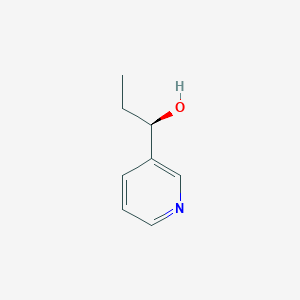

(R)-1-(3-Pyridyl)-1-propanol

Overview

Description

The compound “®-1-(3-Pyridyl)-1-propanol” likely belongs to a class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, a six-membered aromatic ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “®-1-(3-Pyridyl)-1-propanol” were not found, pyridinium salts, which are structurally similar, have been synthesized and studied extensively . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis

The molecular structure of “®-1-(3-Pyridyl)-1-propanol” would likely be influenced by the pyridyl group. For example, in a study of porphyrin capsules using Group 15 tris (3-pyridyl) linkers, it was found that the dimensions and structural preference of the capsules could be altered by changing the bond length in the linkers .Chemical Reactions Analysis

Pyridyl-based compounds have been shown to participate in various chemical reactions. For instance, pyridyl disulfide-based thiol–disulfide exchange reactions have been used in the design of redox-responsive polymeric materials .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(3-Pyridyl)-1-propanol” would likely be influenced by its pyridyl group. For example, in a study of RuII–porphyrin dyes, it was found that the photophysical properties of the light absorber could be modulated upon metalation .Scientific Research Applications

Stereoselective Synthesis

(R)-1-(3-Pyridyl)-1-propanol plays a crucial role in stereoselective synthesis. For example, it is a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (H. Zhong et al., 1999). This highlights its importance in creating compounds with specific stereochemical configurations, essential in drug development.

Spectral Properties and Drug Metabolizing Activity

The compound's influence on spectral properties of reduced microsomes and its role in drug metabolizing activity is significant (H. Jonen et al., 1974). It demonstrates the compound's potential in understanding and manipulating biochemical processes, particularly in liver enzymes.

Catalysis and Chemical Reactions

In catalysis, (R)-1-(3-Pyridyl)-1-propanol is involved in various chemical reactions. For instance, it is used in the catalyzed asymmetric addition of dialkylzinc to aldehydes (M. Ishizaki et al., 1994). This application is crucial in organic synthesis, enabling the production of specific enantiomers of alcohol compounds.

Complex Formation and Structural Studies

(R)-1-(3-Pyridyl)-1-propanol is also instrumental in the formation of metal complexes and in structural analysis. For example, it plays a role in the study of intramolecular coordination in organotin compounds (V. Das et al., 1987). These studies are important for understanding molecular interactions and the development of new materials.

Enantioselective Metabolism

The compound's role in enantioselective metabolism is evidenced in studies like the metabolism of tobacco-specific carcinogens in smokers' urine (S. Carmella et al., 1999). This research provides insights into how specific enantiomers of a compound can have different biological activities and metabolic pathways.

Future Directions

The future directions for research on “®-1-(3-Pyridyl)-1-propanol” and related compounds could include further exploration of their synthesis, properties, and potential applications. For example, the use of main group elements in supramolecular chemistry involving organic and metallo-organic host assemblies is a relatively unexplored area that could provide opportunities for systematic size and structural control in an important class of supramolecular capsules .

properties

IUPAC Name |

(1R)-1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGGGNADMGYZFG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-pyridin-3-ylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)